molecular formula C8H10N2O3 B3027808 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 1393330-74-9

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B3027808
CAS No.: 1393330-74-9
M. Wt: 182.18
InChI Key: CEHICHURIUFTHL-UHFFFAOYSA-N
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Description

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of metal nanoparticles as catalysts has been shown to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-4-carboxylic acid
  • 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-6-carboxylic acid
  • 2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-3-carboxylic acid

Uniqueness

2-Oxo-1-(propan-2-yl)-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The position of the carboxylic acid group at the 5-position, along with the isopropyl group at the 1-position, provides distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-oxo-1-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)10-4-6(7(11)12)3-9-8(10)13/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHICHURIUFTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169733
Record name 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-74-9
Record name 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 1,2-dihydro-1-(1-methylethyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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